molecular formula C9H10F2O2 B14058840 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene

1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene

Cat. No.: B14058840
M. Wt: 188.17 g/mol
InChI Key: ODQUAONDTRKAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves several steps, including the introduction of methoxy and fluorine groups onto the benzene ring. One common method involves the reaction of a suitable benzene derivative with methoxy and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The methoxy groups can also influence its reactivity and interaction with other molecules .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-fluoro-4-(fluoromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

ODQUAONDTRKAAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)F)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.